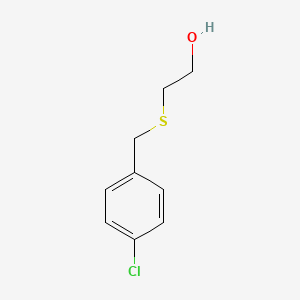

2-(((4-Chlorophenyl)methyl)thio)ethanol

Description

Significance of Chlorinated Thioether Alcohols in Contemporary Organic Chemistry

Chlorinated thioether alcohols represent a significant class of compounds in organic chemistry due to the combined functionalities they possess. The thioether group (R-S-R') is known for its role in various biological systems and its utility as a synthetic intermediate. researchgate.nettaylorandfrancis.com The sulfur atom in a thioether is more polarizable than the oxygen in an ether, making it a better nucleophile in many instances. youtube.com This property is crucial in a variety of synthetic transformations.

The incorporation of a chlorine atom onto the aromatic ring, as seen in the 4-chlorophenyl group, introduces an element of electronic and steric influence. Halogenated organic compounds are of immense interest due to their wide-ranging applications, including in the synthesis of pharmaceuticals and polymers. researchgate.net The position of the chlorine atom can direct further chemical modifications on the aromatic ring.

The alcohol group (-OH) is one of the most versatile functional groups in organic chemistry, capable of undergoing a wide array of reactions such as oxidation, esterification, and conversion to alkyl halides. nih.gov The presence of both a thioether and an alcohol functionality within the same molecule, as in 2-(((4-Chlorophenyl)methyl)thio)ethanol, opens up possibilities for intramolecular reactions and the synthesis of complex heterocyclic structures. These compounds can serve as valuable intermediates in the construction of more elaborate molecular architectures. chemicalbook.com

Current Research Landscape and Definitive Research Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a notable scarcity of research focused specifically on this compound. While the synthesis and reactions of thioethers, in general, are well-documented, and numerous studies exist on compounds containing chlorophenyl or thioethanol moieties, their specific combination in this particular structure appears to be largely unexplored.

This lack of dedicated research constitutes a significant gap in the field. The synthesis of related compounds, such as those involving the reaction of thiols with alkyl halides, provides a theoretical basis for the preparation of this compound. taylorandfrancis.com For instance, a plausible synthetic route could involve the reaction of 4-chlorobenzyl chloride with 2-mercaptoethanol (B42355).

The absence of detailed studies means that the specific physical, chemical, and biological properties of this compound remain largely uncharacterized. This presents an open area for investigation, where research could focus on:

Development of efficient and selective synthetic methodologies for its preparation.

Thorough characterization of its physical and spectroscopic properties.

Exploration of its reactivity , including the selective transformation of the thioether and alcohol functional groups.

Investigation of its potential applications , for example, as a building block in medicinal chemistry or materials science.

The potential for this compound to serve as a precursor to novel chemical entities underscores the importance of addressing these research gaps.

Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClOS |

| Molecular Weight | 202.70 g/mol |

| Appearance | Likely a colorless to pale yellow liquid (inferred) |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

| Solubility | Likely soluble in organic solvents (inferred) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNBCVYGWWWYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991972 | |

| Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-40-1 | |

| Record name | 2-[[(4-Chlorophenyl)methyl]thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(p-chlorobenzylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(4-chlorophenyl)methyl]thio]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for 2 4 Chlorophenyl Methyl Thio Ethanol

Direct Synthetic Strategies: Thioetherification Reactions

The most direct and commonly employed method for the synthesis of 2-(((4-Chlorophenyl)methyl)thio)ethanol is through thioetherification, which involves the formation of a thioether linkage. This is typically achieved by the S-alkylation of a thiol with an appropriate alkylating agent.

Reaction of 4-Chlorobenzyl Halides with 2-Mercaptoethanol (B42355)

The principal direct synthetic route to this compound involves the reaction of a 4-chlorobenzyl halide, most commonly 4-chlorobenzyl chloride, with 2-mercaptoethanol. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. In this process, the sulfur atom of the thiol group in 2-mercaptoethanol acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide and displacing the halide ion to form the desired thioether. jove.comjove.com

The general reaction can be depicted as follows:

4-Chlorobenzyl Halide + 2-Mercaptoethanol → this compound + Halide Salt

The reaction is typically carried out in the presence of a base. The base serves to deprotonate the thiol group of 2-mercaptoethanol, forming a more potent nucleophile, the thiolate anion. This significantly enhances the rate of the SN2 reaction. jove.com

Optimization of Reaction Conditions: Solvent Effects, Base Catalysis, and Temperature Control

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters, including the choice of solvent, the type and amount of base used, and the reaction temperature.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective as they can dissolve both the reactants and the base while not solvating the nucleophile as strongly as protic solvents. This leaves the nucleophile more available to attack the electrophile. However, polar protic solvents like ethanol (B145695) can also be used, particularly when the base is an alkoxide. chemrevlett.com In some cases, to improve the ecological footprint of the synthesis, reactions can be performed under solvent-free conditions or in greener solvents like water, often with the aid of a phase-transfer catalyst. chemrevlett.com

Base Catalysis: A variety of bases can be employed to facilitate the deprotonation of 2-mercaptoethanol. Common choices include inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃), as well as organic bases like triethylamine (B128534) (NEt₃). The strength and solubility of the base in the chosen solvent system are crucial factors. For reactions in a two-phase system (e.g., an organic solvent and water), a phase-transfer catalyst (PTC) is often employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the 4-chlorobenzyl halide is located, thereby accelerating the reaction. nih.govelsevierpure.com

Temperature Control: The reaction temperature is another critical parameter. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products. For many S-alkylation reactions of this type, temperatures ranging from room temperature to a moderate reflux temperature of the chosen solvent are typical. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

Below is an interactive data table summarizing the general effects of different reaction conditions on the synthesis of thioethers, which can be applied to the synthesis of this compound.

| Parameter | Condition | General Effect on Yield | General Effect on Reaction Time |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Often High | Generally Faster |

| Polar Protic (e.g., Ethanol) | Moderate to High | Can be Slower | |

| Non-polar (e.g., Toluene) | Lower (without PTC) | Slower (without PTC) | |

| Base | Strong Inorganic (e.g., NaOH, KOH) | High | Fast |

| Weak Inorganic (e.g., K₂CO₃) | Moderate to High | Slower | |

| Organic (e.g., Triethylamine) | Moderate | Variable | |

| Catalyst | Phase-Transfer Catalyst (PTC) | Significantly Increases Yield in Biphasic Systems | Significantly Reduces Time in Biphasic Systems |

| None | Lower in Biphasic Systems | Longer in Biphasic Systems | |

| Temperature | Room Temperature | Lower | Slower |

| 50-80 °C | Often Optimal | Moderate | |

| Reflux | High | Fastest (risk of side products) |

Alternative Synthetic Pathways and Precursor Derivatization

While the direct thioetherification of 4-chlorobenzyl halides with 2-mercaptoethanol is the most straightforward approach, alternative synthetic strategies exist. These often involve the use of different sulfur sources or advanced synthetic techniques to achieve the desired product.

Approaches Involving Sulfur Functionalization

Alternative methods for the synthesis of this compound can utilize different sulfur-containing reagents. These approaches can be advantageous in certain contexts, for instance, to avoid the use of volatile and odorous thiols.

One such approach involves the use of sodium sulfide (B99878) (Na₂S) as the sulfur source. In this method, two equivalents of an alkyl halide react with sodium sulfide to produce a symmetrical thioether. jove.comjove.com For the synthesis of an unsymmetrical thioether like this compound, a two-step, one-pot reaction could be envisioned. First, 4-chlorobenzyl chloride would react with sodium sulfide to form an intermediate, which would then react with a suitable precursor for the ethanol moiety. However, controlling the selectivity to obtain the unsymmetrical product can be challenging. A more controlled approach might involve reacting 4-chlorobenzyl chloride with a large excess of sodium sulfide to favor the formation of the corresponding thiol, which can then react in situ with an appropriate electrophile.

Another alternative involves the use of sodium thiosulfate (B1220275) (Na₂S₂O₃) to form a Bunte salt. The reaction of an alkyl halide with sodium thiosulfate yields an S-alkyl thiosulfate (Bunte salt). This salt can then be cleaved under various conditions to generate the corresponding thiol or be used in subsequent reactions to form the thioether. organic-chemistry.org

More recently, methods using elemental sulfur (S₈) in the presence of a reducing agent and a base have been developed for the synthesis of thioethers from alkyl halides, offering a cost-effective and low-odor alternative. organic-chemistry.org

Utilization of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis can be employed. Microwave irradiation can significantly reduce reaction times for the synthesis of thioethers compared to conventional heating methods. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of 2 4 Chlorophenyl Methyl Thio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy identifies the number of distinct proton environments and their neighboring protons. The analysis of chemical shift (δ), signal integration (relative number of protons), and spin-spin coupling (multiplicity) allows for the assembly of molecular fragments. For 2-(((4-Chlorophenyl)methyl)thio)ethanol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, benzylic, and thioethanol moieties.

The aromatic protons (H-2/H-6 and H-3/H-5) are expected to appear as two distinct doublets due to the symmetrical substitution pattern on the benzene (B151609) ring. The benzylic protons (H-7) will likely present as a singlet, as they have no adjacent protons to couple with. The two methylene (B1212753) groups of the ethanol (B145695) fragment (H-9 and H-10) are adjacent and will couple with each other, resulting in two triplets. The hydroxyl proton (H-11) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2, H-6 | 7.28 | Doublet (d) | 2H | Aromatic Protons |

| H-3, H-5 | 7.25 | Doublet (d) | 2H | Aromatic Protons |

| H-7 | 3.75 | Singlet (s) | 2H | Benzylic Methylene (-CH₂-S) |

| H-10 | 3.68 | Triplet (t) | 2H | Methylene (-CH₂-OH) |

| H-9 | 2.65 | Triplet (t) | 2H | Methylene (-S-CH₂-) |

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically decoupled, resulting in a spectrum where each unique carbon atom appears as a single line.

The spectrum of this compound is predicted to show six distinct signals. The aromatic region will display four peaks: one for the carbon bearing the chlorine (C-4), one for the carbon attached to the benzyl (B1604629) group (C-1), and two for the remaining four aromatic carbons which are chemically equivalent in pairs (C-2/C-6 and C-3/C-5). The aliphatic region will contain three signals corresponding to the benzylic carbon (C-7), the methylene carbon adjacent to the sulfur (C-9), and the methylene carbon adjacent to the hydroxyl group (C-10).

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | 137.0 | Quaternary Aromatic Carbon |

| C-4 | 133.0 | Aromatic Carbon (-C-Cl) |

| C-2, C-6 | 130.5 | Aromatic Carbons |

| C-3, C-5 | 128.8 | Aromatic Carbons |

| C-10 | 60.5 | Methylene Carbon (-CH₂-OH) |

| C-7 | 35.8 | Benzylic Methylene Carbon (-CH₂-S) |

2D NMR experiments provide correlational data that reveals bonding networks and spatial relationships, which is invaluable for confirming complex structures. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a key cross-peak would be observed between the methylene protons H-9 (δ ~2.65 ppm) and H-10 (δ ~3.68 ppm), confirming the -S-CH₂-CH₂-OH fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning carbon signals definitively. For instance, the proton signal at δ ~3.75 ppm (H-7) would correlate with the carbon signal at δ ~35.8 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com It is instrumental for connecting different molecular fragments. Key HMBC correlations would include:

The benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6, and to the thioether-linked carbon C-9.

The methylene protons H-9 to the benzylic carbon C-7 and the hydroxyl-bearing carbon C-10.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the benzylic protons (H-7) and the adjacent aromatic protons (H-2, H-6), confirming their spatial proximity. youtube.com

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei (Proton ↔ Proton/Carbon) | Type of Information |

|---|---|---|

| COSY | H-9 ↔ H-10 | ³J Coupling (Connectivity) |

| HSQC | H-2/H-6 ↔ C-2/C-6; H-3/H-5 ↔ C-3/C-5; H-7 ↔ C-7; H-9 ↔ C-9; H-10 ↔ C-10 | ¹J Coupling (Direct Attachment) |

| HMBC | H-7 ↔ C-1, C-2/C-6, C-9 | ²J & ³J Coupling (Connectivity) |

| HMBC | H-9 ↔ C-7, C-10 | ²J & ³J Coupling (Connectivity) |

| NOESY | H-7 ↔ H-2/H-6 | Through-space proximity |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key functional groups. A prominent broad peak in the high-wavenumber region signifies the O-H stretch of the alcohol group. The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively. The aromatic ring is further evidenced by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretch of the primary alcohol and a band for the C-Cl stretch will also be present.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 (broad) | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1595 - 1475 | C=C Stretch | Aromatic Ring |

| 1085 - 1050 | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org The calculated monoisotopic mass for this compound (C₉H₁₁³⁵ClOS) is 218.0219. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the ³⁵Cl peak. Observing the measured exact mass and this isotopic pattern in an HRMS experiment provides definitive confirmation of the elemental composition.

Table 5: Predicted HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M (³⁵Cl)]⁺ | C₉H₁₁³⁵ClOS | 218.0219 |

| [M (³⁷Cl)]⁺ | C₉H₁₁³⁷ClOS | 220.0190 |

| [M+H (³⁵Cl)]⁺ | C₉H₁₂³⁵ClOS | 219.0297 |

Fragmentation Pattern Analysis

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern, primarily dictated by the cleavage of its most labile bonds under electron ionization. The fragmentation pathways are largely predictable based on the established behavior of thioethers, benzyl derivatives, and primary alcohols.

A key fragmentation event involves the cleavage of the C-S bond, which is a common pathway for thioethers. This can occur in two principal ways. Alpha-cleavage relative to the sulfur atom can lead to the formation of the highly stable 4-chlorobenzyl cation. This fragment is expected to be a prominent peak in the mass spectrum due to the resonance stabilization afforded by the phenyl ring.

Another significant fragmentation pathway involves the loss of the ethanol group from the sulfur atom, again highlighting the lability of the C-S bond. Furthermore, the presence of a primary alcohol functional group introduces the possibility of dehydration, a characteristic fragmentation for alcohols, which would result in a peak corresponding to the loss of a water molecule from the parent ion. researchgate.net The presence of the chlorine atom is also diagnostically important, as it will produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak for any chlorine-containing fragment, reflecting the natural abundance of the ³⁷Cl isotope.

A proposed fragmentation pattern, based on these principles, is detailed in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Structural Representation of Fragment |

| 202/204 | [C₉H₁₁ClOS]⁺ | Molecular Ion |

| 184/186 | [C₉H₉ClS]⁺ | [M - H₂O]⁺ |

| 157 | [C₈H₈Cl]⁺ | [4-Chlorobenzyl]⁺ |

| 125 | [C₇H₄Cl]⁺ | [Chlorotropylium ion]⁺ |

| 77 | [C₆H₅]⁺ | [Phenyl]⁺ |

| 61 | [C₂H₅OS]⁺ | [Thioethanol radical cation]⁺ |

| 45 | [C₂H₅O]⁺ | [Ethoxy]⁺ |

This table represents a predicted fragmentation pattern based on the chemical structure of this compound and established fragmentation rules for its constituent functional groups.

Chemical Reactivity and Transformation Studies of 2 4 Chlorophenyl Methyl Thio Ethanol

Reactions at the Thioether Moiety

The sulfur atom in the thioether linkage is a key site of reactivity, susceptible to oxidation and reactions with electrophiles.

The thioether group of 2-(((4-Chlorophenyl)methyl)thio)ethanol can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidation reactions represent a fundamental transformation of thioethers, allowing for the modulation of the compound's polarity and chemical properties.

The oxidation is typically carried out using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. For instance, mild oxidizing agents often favor the formation of sulfoxides, while stronger oxidants or harsher conditions lead to the sulfone.

Table 1: Representative Oxidation Reactions of Thioethers

| Product | Oxidizing Agent | Typical Reaction Conditions |

| Sulfoxide | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) | Controlled stoichiometry, lower temperatures |

| Sulfone | Potassium permanganate (B83412) (KMnO₄), Excess hydrogen peroxide with a catalyst | Higher temperatures, longer reaction times |

Note: This table presents generalized conditions for thioether oxidation and may require optimization for this compound.

Detailed research on the specific oxidation of this compound is not extensively documented in publicly available literature. However, based on the well-established chemistry of thioethers, the following reaction pathways are expected:

Formation of 2-(((4-Chlorophenyl)methyl)sulfinyl)ethanol (Sulfoxide): Treatment with one equivalent of a mild oxidizing agent like hydrogen peroxide or m-CPBA at controlled temperatures would likely yield the sulfoxide.

Formation of 2-(((4-Chlorophenyl)methyl)sulfonyl)ethanol (Sulfone): The use of a stronger oxidizing agent, such as potassium permanganate, or an excess of hydrogen peroxide, often in the presence of a catalyst like a tungsten salt, would lead to the corresponding sulfone. A patent for the preparation of 4-Chlorophenylmethyl sulfone describes a two-step process involving reduction and subsequent methylation, highlighting the interest in sulfone derivatives of this structural type. google.com

The sulfur atom of a thioether is nucleophilic and can react with electrophiles, although it is less reactive than a thiol. S-alkylation and S-acylation are more commonly observed with thiols, which are readily deprotonated to form highly nucleophilic thiolates. However, thioethers can be activated towards such reactions. For instance, in the synthesis of related compounds, thioetherification is a key step. A patented process describes the synthesis of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-propanone, where a thioether is formed using a phase transfer catalyst. thegoodscentscompany.com

Table 2: General S-Alkylation and S-Acylation Reactions

| Reaction Type | Reagent | Product Type |

| S-Alkylation | Alkyl halide | Sulfonium (B1226848) salt |

| S-Acylation | Acyl halide | Acylsulfonium salt |

Note: This table outlines general reactions. Specific conditions for this compound would need to be experimentally determined.

Reactions at the Hydroxyl Group: Esterification and Etherification

The primary hydroxyl group in this compound is a versatile functional handle for various transformations, most notably esterification and etherification.

The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced in a nucleophilic substitution reaction. This can be achieved by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate or mesylate.

Esterification: The reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. This reaction, known as the Fischer esterification when using a carboxylic acid and an acid catalyst, is an equilibrium process. wvu.edumasterorganicchemistry.com

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, other methods for etherification of alcohols have been developed. libretexts.org

Table 3: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Etherification | Alkyl Halide | Base (e.g., NaH) | Ether |

Note: This table provides general examples. The specific application to this compound may require tailored conditions.

Reactivity of the Chlorophenyl Moiety: Electrophilic Aromatic Substitution

The 4-chlorophenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The chlorine atom is a deactivating but ortho-, para-directing substituent. This means that while the reaction rate is slower compared to benzene (B151609), the incoming electrophile will preferentially add to the positions ortho or para to the chlorine atom. However, since the para position is already occupied by the benzylthioethanol moiety, substitution is expected to occur at the ortho position (positions 2 and 6 relative to the chloro group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govxmu.edu.cn The specific conditions for these reactions on this compound would need to be determined experimentally, taking into account the directing effects of both the chloro and the benzylthioethanol substituents.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E⁺) | Typical Reagents | Expected Product Position |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho to Chlorine |

| Bromination | Br⁺ | Br₂, FeBr₃ | Ortho to Chlorine |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho to Chlorine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho to Chlorine |

Note: This table illustrates potential reactions based on general principles of electrophilic aromatic substitution.

Cyclization and Intramolecular Transformations

The structure of this compound, with a flexible chain connecting the thioether and hydroxyl groups, presents the possibility of intramolecular cyclization reactions. Such reactions could lead to the formation of heterocyclic ring systems. For example, under appropriate conditions, an intramolecular reaction between the hydroxyl group and the benzylic carbon could potentially lead to a cyclic ether, although this would likely require activation of the benzylic position.

Exploration of Ring-Closure Reactions

The exploration of intramolecular ring-closure reactions is a fundamental aspect of synthetic organic chemistry, leading to the formation of diverse heterocyclic scaffolds. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and materials with unique properties. A thorough review of available scientific literature reveals a notable absence of specific studies focused on the ring-closure reactions of This compound .

While direct research on this particular compound is not documented, the reactivity of structurally related β-arylthioethanol and β-arylethylamine derivatives provides valuable insights into potential transformation pathways. For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and β-carbolines, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.govnih.gov This reaction proceeds via an initial condensation to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution on the aromatic ring. Although the target compound contains a sulfur atom instead of a nitrogen atom at the β-position relative to the aromatic ring, analogous acid-catalyzed cyclizations, sometimes referred to as thia-Pictet-Spengler reactions, are known to occur, leading to the formation of isothiochromanes.

Furthermore, studies on the intramolecular cyclization of other related molecules offer potential reaction pathways. For example, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one is a key step in the synthesis of functionalized pyrrol-3-ones. mdpi.com This highlights the utility of intramolecular reactions in constructing five-membered heterocyclic rings.

Research on the reductive cyclization of β-arylthio ketones mediated by reagents like samarium(II) iodide has demonstrated a facile and diastereoselective route to thiochroman (B1618051) derivatives. rsc.org This suggests that if the alcohol moiety in This compound were oxidized to a ketone, a similar reductive cyclization could potentially be explored.

Given the lack of specific experimental data for the ring-closure reactions of This compound , the following table outlines hypothetical reaction conditions and expected products based on the reactivity of analogous compounds. It is crucial to note that these are projections and would require experimental validation.

| Starting Material | Reagents and Conditions | Expected Product Class | Plausible Mechanism |

| This compound | Strong acid (e.g., H₂SO₄, PPA), heat | Isothiochromane derivative | Acid-catalyzed intramolecular electrophilic aromatic substitution (Thia-Pictet-Spengler type) |

| This compound | Oxidation (e.g., PCC, Swern) followed by strong base (e.g., NaH) | Dihydrothiopyranone derivative | Intramolecular nucleophilic substitution |

| This compound | Oxidation (e.g., PCC, Swern) followed by SmI₂ | Thiochroman-4-ol derivative | Reductive cyclization |

Table 1: Hypothetical Ring-Closure Reactions of this compound

Theoretical and Computational Investigations of 2 4 Chlorophenyl Methyl Thio Ethanol

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comscirp.org It is a workhorse of modern computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. scirp.org Calculations for 2-(((4-Chlorophenyl)methyl)thio)ethanol, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can elucidate its fundamental structural and electronic parameters. nih.govcore.ac.uk

The optimized molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The presence of a flexible ethylthio chain connected to a benzyl (B1604629) group allows for significant conformational freedom. The geometry of the 4-chlorophenyl ring is largely planar, with bond lengths typical for substituted benzene (B151609) derivatives. core.ac.uk The thioether linkage (-CH₂-S-CH₂-) creates a key point of flexibility and electronic interest.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For thioether compounds, the HOMO is often localized on the sulfur atom due to its lone pairs, while the LUMO may be distributed over the aromatic ring and the C-Cl bond. The calculated HOMO-LUMO gap for analogous aromatic thioethers typically falls in the range of 4-7 eV, indicating a moderately reactive species. irjweb.comresearchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations on Analogous Structures

| Parameter | Bond/Angle | Predicted Value | Reference Source(s) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C(aryl)-C(aryl) | ~1.39 | tandfonline.com | |

| C(aryl)-Cl | ~1.74 | uzh.ch | |

| C(aryl)-C(H₂) | ~1.51 | tandfonline.com | |

| C-S | ~1.82 | tandfonline.comuzh.ch | |

| S-C(H₂) | ~1.82 | tandfonline.comuzh.ch | |

| C-C (ethyl) | ~1.54 | uzh.chresearchgate.net | |

| C-O | ~1.42 | uzh.ch | |

| Bond Angles (°) | |||

| C-S-C | ~99-105 | tandfonline.com | |

| C(aryl)-C-S | ~112-115 | tandfonline.com | |

| S-C-C (ethyl) | ~109-114 | tandfonline.com | |

| C-C-O | ~109.5 | Generic sp³ | |

| Dihedral Angles (°) | |||

| C(aryl)-C-S-C | Variable (Conformation) | psu.edu |

Note: These values are approximations based on DFT calculations of similar functional groups and molecules, as direct computational studies on the title compound are not widely published. The actual values can vary depending on the specific conformer, computational method, and basis set used.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scirp.org For a flexible molecule like this compound, multiple low-energy conformers can exist. The key rotatable bonds are the C(aryl)-CH₂, CH₂-S, S-CH₂, and CH₂-OH bonds.

Computational methods, starting with molecular mechanics force fields (like MMFF) followed by higher-level DFT or ab initio calculations, are used to explore the potential energy surface of the molecule. psu.edu This process identifies various stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. Differences in conformational energies for similar thioethers can be small, often within a few kcal/mol. psu.eduresearchgate.net

Table 2: Illustrative Relative Energies of Thioether Conformers

| Conformer Type | Dihedral Angle (C-S-C-C) | Typical Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Anti | ~180° | 0 (Reference) | Often the lowest energy conformer due to minimal steric hindrance. |

| Gauche | ~±60° | 0.5 - 2.0 | Slightly higher in energy but often populated at room temperature. |

Note: The table provides a generalized view based on studies of simple thioethers. psu.eduresearchgate.net The specific relative energies for this compound would require detailed calculations considering all relevant interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red and yellow regions indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.govpsu.edu Blue regions denote a positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack. nih.govpsu.edu Green areas are relatively neutral.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group and the chlorine atom. psu.edubartleby.com The sulfur atom, with its lone pairs, would also exhibit a region of negative potential, making it a potential site for electrophilic attack or hydrogen bonding. nih.gov The π-system of the chlorophenyl ring also contributes to the negative potential above and below the plane of the ring.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group (-OH), making it the primary site for interaction with nucleophiles or bases. nih.gov The hydrogen atoms on the methylene (B1212753) groups adjacent to the electronegative sulfur and oxygen atoms would also exhibit a lesser positive potential.

This map provides a qualitative prediction of how the molecule will interact with other reagents. For example, a metal cation would likely coordinate with the oxygen or sulfur atoms, while an anion or a Lewis base would be attracted to the hydroxyl hydrogen. nih.govresearchgate.net

Table 3: Predicted Electrostatic Potential (V_S,max) Values on Key Atoms

| Atom/Region | Expected MEP Character | Predicted V_S,max Range (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Oxygen (hydroxyl) | Negative | -25 to -40 | Site for electrophilic attack, hydrogen bond acceptor. |

| Chlorine | Negative | -5 to -15 | Weakly nucleophilic region. |

| Sulfur | Negative | -15 to -30 | Site for electrophilic attack, hydrogen bond acceptor, soft nucleophile. nih.gov |

| Hydrogen (hydroxyl) | Positive | +30 to +50 | Site for nucleophilic attack, hydrogen bond donor. nih.gov |

Note: These values are illustrative and based on computational studies of molecules with similar functional groups. nih.govnih.gov The exact values depend on the computational level.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can go beyond static properties to elucidate the pathways of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net This provides a detailed understanding of reaction kinetics and mechanisms.

The sulfur atom in this compound, being a soft nucleophile, can participate in various reactions, such as nucleophilic substitution (Sₙ2) reactions where it attacks an electrophilic carbon. masterorganicchemistry.combeilstein-journals.org Computational studies on analogous reactions, like the addition of thiols to activated double bonds or the Sₙ2 reaction of thiolates with alkyl halides, provide insight into the likely mechanisms. beilstein-journals.orgacs.org

For example, in an Sₙ2 reaction involving the sulfur atom as the nucleophile, DFT calculations can model the entire reaction coordinate from reactants to products, passing through the transition state. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. youtube.comyoutube.com Factors such as steric hindrance around the electrophilic center and the stability of the leaving group significantly affect this energy barrier. youtube.com Computational studies show that increased steric hindrance raises the activation energy, slowing the reaction. youtube.com

Nucleofugality refers to the ability of a substituent to depart as a leaving group. In the context of this compound, potential leaving groups could be formed through protonation or other activation. For instance, protonation of the hydroxyl group would form -OH₂⁺, a good leaving group. The thioether sulfur can also be converted into a better leaving group, for example, by oxidation or by forming a sulfonium (B1226848) salt. masterorganicchemistry.com

Computational analysis can quantify leaving group ability by calculating the energy required for bond cleavage. For instance, the heterolytic bond dissociation energy of the C-X bond (where X is the leaving group) provides a measure of nucleofugality. A lower bond strength in the transition state is characteristic of a better leaving group. acs.org Activation strain analysis, a computational method, shows that a weaker bond to the leaving group and greater stabilization of the forming anion both contribute to a lower activation barrier and thus better nucleofugality. acs.org In reactions involving this molecule, the relative stability of the potential leaving groups (e.g., Cl⁻, ⁻SCH₂CH₂OH, or activated forms) can be computationally assessed to predict the most likely reaction pathways.

Applications of 2 4 Chlorophenyl Methyl Thio Ethanol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural motifs present in 2-(((4-chlorophenyl)methyl)thio)ethanol make it a valuable starting material for the synthesis of more elaborate organic compounds. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the thioether and the aromatic ring can undergo various transformations.

A notable example of a structurally related precursor is seen in the synthesis of Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. A key intermediate in the synthesis of these inhibitors is 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile. This complex molecule is assembled from precursors that share the 4-chlorophenylthioethyl moiety, highlighting the utility of this structural unit in building biologically active molecules. unc.edu The synthesis involves a multi-component reaction, demonstrating an efficient strategy for constructing complex targets from simpler building blocks. unc.edu

Similarly, the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid, a compound with potential pharmaceutical applications, utilizes a precursor, 1-[(4-chlorophenyl)phenylmethyl]-piperazine, which is reacted with 2-haloethanol derivatives. google.comgoogle.com This underscores the importance of the chlorophenylmethyl group in the synthesis of complex piperazine-containing structures. The synthesis of 4-chlorophenylethanol itself can be achieved from 4-chloroacetophenone via a Willgerodt-Kindler reaction followed by reduction, indicating established pathways to key precursors. mdpi.com

The following table outlines examples of complex molecules synthesized from precursors related to this compound.

| Precursor Moiety | Synthesized Complex Molecule | Potential Application |

| 4-chlorophenylthioethyl | 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | ACAT-1 Inhibitors |

| (4-chlorophenyl)phenylmethyl | 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid | Pharmaceutical |

Role in the Elaboration of Heterocyclic Systems

The thioether and alcohol functionalities of this compound provide a basis for its potential application in the synthesis of various heterocyclic systems, such as thiazoles and thiophenes. While direct examples using this specific compound are not prevalent in the literature, the general synthetic strategies for these heterocycles suggest its utility.

The Hantzsch thiazole (B1198619) synthesis, a classical method for preparing thiazole rings, involves the reaction of an α-haloketone with a thioamide. mdpi.comsemanticscholar.org The alcohol group of this compound could be transformed into a halide, and the resulting α-halo thioether could potentially serve as a reactant in a Hantzsch-type condensation. The synthesis of various thiazole derivatives often employs substituted benzaldehydes and thiourea (B124793) or thioamides, followed by cyclization. wikipedia.orgmdpi.comacs.org

For thiophene (B33073) synthesis, various methods involving the cyclization of sulfur-containing precursors are known. nih.govnih.govnih.gov For instance, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, elemental sulfur, and a compound with an activated methylene (B1212753) group. The reactivity of the thioether in this compound could be harnessed in cyclization reactions. For example, intramolecular cyclization of related compounds has been used to form thiophene rings. nih.gov

The table below summarizes common methods for synthesizing thiazole and thiophene heterocycles where a derivative of this compound could potentially be employed.

| Heterocycle | Synthetic Method | Potential Role of this compound Derivative |

| Thiazole | Hantzsch Synthesis | As an α-halo thioether after conversion of the alcohol to a halide. |

| Thiophene | Gewald Reaction | As a precursor to a reactant containing a reactive sulfur and methylene group. |

| Thiophene | Intramolecular Cyclization | As a substrate for cyclization after appropriate functionalization. |

Derivatization for Structure-Reactivity Relationship Studies of Related Compounds

The study of structure-reactivity relationships is crucial for understanding the chemical behavior of molecules and for designing new compounds with desired properties. The derivatization of compounds like this compound allows for a systematic investigation of how structural modifications influence reactivity.

A study on chiral benzylthio alcohols, which are structurally similar to the target compound, explored their synthesis and oxidation. researchgate.net The thioether was oxidized to the corresponding sulfoxide (B87167) and sulfone, and the stereochemical outcomes of these reactions were investigated. researchgate.net Such studies provide insight into the reactivity of the sulfur atom and how the surrounding chemical environment affects the oxidation process. The relationships between the structure and reactivity in the oxidation of other sulfur-containing aromatic compounds like benzothiophene (B83047) and dibenzothiophene (B1670422) have also been investigated, revealing that the position of substituents significantly impacts their reactivity.

Furthermore, the synthesis of a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives allowed for the evaluation of their biological activity. By varying the substituent on the benzylthio moiety, researchers were able to establish a structure-activity relationship, identifying which groups led to enhanced antimicrobial effects. This demonstrates how systematic derivatization of a core structure can lead to the discovery of more potent compounds.

The following table presents examples of derivatization of related compounds and the focus of the subsequent structure-reactivity studies.

| Original Compound Type | Derivatization | Focus of Study |

| Chiral benzylthio alcohols | Oxidation of thioether to sulfoxide and sulfone | Stereochemical outcome of oxidation |

| Benzothiophene/Dibenzothiophene | Varying methyl group positions | Effect of substituent position on oxidation reactivity |

| Substituted benzylthio pyrimidines | Variation of substituent on the benzyl (B1604629) group | Structure-activity relationship for antimicrobial activity |

Application in the Preparation of Radiolabeled Analogs

The preparation of radiolabeled analogs of bioactive molecules is essential for their use in diagnostic imaging techniques such as Positron Emission Tomography (PET). semanticscholar.orgmdpi.com The structure of this compound contains features that make it a potential candidate for the synthesis of radiolabeled tracers. The presence of a chlorophenyl group is of particular interest, as aromatic rings are common targets for radiolabeling with isotopes like Fluorine-18 (¹⁸F). mdpi.com

While direct radiolabeling of this compound is not documented, a relevant study describes the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) as a precursor for preparing radiolabeled methylsulfonyl-DDEs. This highlights the utility of the chlorophenyl moiety in the design of precursors for radiolabeled compounds. The synthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group, or on a precursor containing a suitable leaving group.

The development of S-¹⁸F radiochemistry offers another avenue for labeling sulfur-containing molecules. wikipedia.orgnih.gov Methods for creating S-¹⁸F bonds have been advanced, providing a means to incorporate ¹⁸F into molecules with sulfur-containing functional groups. wikipedia.orgnih.gov

The table below outlines potential strategies for the preparation of radiolabeled analogs based on the structure of this compound.

| Radiolabeling Strategy | Potential Isotope | Target Site on Analog |

| Nucleophilic Aromatic Substitution | ¹⁸F | Chlorophenyl ring |

| S-¹⁸F Radiochemistry | ¹⁸F | Thioether sulfur (after modification) |

| Carbon-11 Labeling | ¹¹C | Methyl group of the thioether |

Future Research Directions and Potential Methodological Advancements

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of thioethers, including 2-(((4-Chlorophenyl)methyl)thio)ethanol, traditionally relies on methods that can have limitations such as harsh reaction conditions or the use of precious metal catalysts. Future research is increasingly focused on developing novel catalytic systems that are more efficient, sustainable, and cost-effective. A primary goal is the use of earth-abundant metals and the development of greener synthetic routes. acsgcipr.org

Recent progress has highlighted the use of copper and nickel-based catalysts, which are advantageous due to their low cost and toxicity compared to precious metals like palladium. researchgate.netresearchgate.net For instance, copper-catalyzed thioetherification has been shown to efficiently couple benzyl (B1604629) alcohols with thiols under mild conditions, a pathway directly relevant to the synthesis of the target compound. rsc.org These systems often employ specific ligands to stabilize the catalyst and promote the desired C–S bond formation. researchgate.net

Future work will likely concentrate on:

Non-Precious Metal Catalysis: Expanding the scope of iron, copper, and nickel catalysts to improve yields and functional group tolerance for thioether synthesis. acsgcipr.orgthieme-connect.com

Photoredox and Electrochemical Catalysis: Utilizing light or electricity to drive the C–S coupling reactions under ambient conditions, offering a green alternative to thermally driven processes. Electrochemical methods, for example, have demonstrated excellent chemoselectivity in C-S bond formation. researchgate.net

Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily recovered and reused, simplifying product purification and reducing waste. This approach aligns with the principles of green chemistry. rsc.org

| Catalyst Type | Common Metals | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|---|

| Precious Metal | Palladium (Pd), Rhodium (Rh) | Mild to moderate temperature, organic solvents | High efficiency, broad substrate scope | Reducing catalyst loading, ligand design |

| Base Metal | Copper (Cu), Nickel (Ni), Iron (Fe) | Mild temperature, varied solvents | Low cost, low toxicity, sustainable. acsgcipr.orgresearchgate.net | Improving activity for challenging substrates, understanding mechanisms. thieme-connect.com |

| Photoredox | Iridium (Ir), Ruthenium (Ru), Organic Dyes | Visible light, room temperature | Green energy source, high selectivity | Development of metal-free organic photocatalysts |

| Electrochemical | Nickel (Ni), Copper (Cu) | Constant potential/current, undivided cell | Avoids chemical oxidants/reductants, scalable. researchgate.net | Expanding substrate scope, electrode material innovation |

Exploration of Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgresearchgate.net This field has transformed the study of biomolecules in living systems. nih.gov The functional groups present in this compound—the thioether and the hydroxyl group—offer potential anchor points for developing novel bio-orthogonal probes.

While the thioether bond is generally stable, specific thioether derivatives can be designed to be responsive to the cellular environment. For example, thioethers can be cleaved under specific oxidative conditions, such as the high levels of reactive oxygen species (ROS) found in inflamed tissues or cancer cells. acs.org This suggests a potential future where derivatives of this compound could be engineered as ROS-responsive linkers for targeted drug delivery.

Future research in this area could involve:

Modification for Click Chemistry: The terminal ethanol (B145695) group could be functionalized with an azide (B81097) or alkyne, allowing the molecule to participate in well-established bio-orthogonal "click" reactions for labeling proteins or other biomolecules. wikipedia.orgnih.gov

Development of Responsive Probes: The thioether linkage could be incorporated into more complex molecular systems designed to release a therapeutic agent or a fluorescent reporter upon encountering a specific biological trigger. acs.org

Vinyl Thioether Derivatives: The core structure could be modified to produce vinyl thioether analogs, which have been shown to participate in selective cycloaddition reactions under aqueous conditions, making them suitable as bio-orthogonal reporters. acs.org

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and catalyst behavior. youtube.com The application of these methods to the synthesis of this compound could lead to significant process improvements.

Techniques such as in-situ Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can track the concentration of reactants, products, and transient intermediates directly in the reaction vessel. youtube.comchemrxiv.org For example, monitoring the C-S bond formation could reveal the role of the catalyst at different stages and help identify rate-limiting steps or the formation of unwanted byproducts. nih.gov

Future methodological advancements in this domain include:

Combined Spectroscopic Techniques: Using multiple in-situ methods simultaneously (e.g., Raman and X-ray diffraction) to obtain a more complete picture of the reacting system, especially when heterogeneous catalysts are involved. chemrxiv.orgnih.gov

High-Throughput Experimentation: Integrating in-situ monitoring with automated reaction platforms to rapidly screen a wide range of catalysts, ligands, and reaction conditions to find the optimal parameters for synthesis.

Flow Chemistry Integration: Implementing in-situ spectroscopic tools within continuous flow reactors to enable real-time quality control and optimization of the synthesis process.

Expansion of Computational Models for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and process development. nih.gov Quantum mechanics (QM) and machine learning (ML) models can predict the outcome of chemical reactions, including reactivity and selectivity, thereby reducing the need for extensive experimental screening. nih.gov

For a molecule like this compound, computational models can be used to:

Predict Reaction Outcomes: Simulate the reaction between 4-chlorobenzyl chloride and 2-mercaptoethanol (B42355) with various catalysts to predict yields and potential side reactions.

Elucidate Reaction Mechanisms: Use Density Functional Theory (DFT) to map the energy profile of the reaction pathway, identify transition states, and understand the role of the catalyst in lowering the activation energy. acs.org

Model Physicochemical Properties: Predict properties such as solubility, stability, and potential metabolic pathways, which is crucial for any potential pharmaceutical or biological application. researchgate.net

The expansion of these models represents a significant future direction. This involves developing more accurate and computationally efficient methods, as well as training ML models on larger and more diverse reaction datasets to improve their predictive power. nih.govnih.gov

| Method | Application | Information Provided | Future Advancement |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, reactivity prediction | Transition state energies, reaction pathways, electronic properties. acs.org | Development of more accurate functionals for organosulfur compounds |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., solution) | Includes solvent effects on reaction energetics | Improved integration with explicit solvent models. nih.gov |

| Machine Learning (ML) | Predicting reaction yields and optimal conditions | Statistical models based on existing reaction data. nih.gov | Training on larger, more diverse datasets; improved molecular representations |

| Retrosynthesis Algorithms | Planning synthetic routes | Suggests potential starting materials and reaction steps | Integration with reaction condition prediction models. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-(((4-Chlorophenyl)methyl)thio)ethanol, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A representative method involves reacting 4-chlorobenzyl chloride with 2-mercaptoethanol under basic conditions. Evidence from heterocyclic synthesis protocols suggests using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, with reaction progress monitored via TLC . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst loading to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- IR Spectroscopy : Look for the -OH stretch (~3200–3600 cm⁻¹) and C-S stretch (~600–700 cm⁻¹) .

- ¹H NMR : Peaks for the ethanol moiety (δ ~3.6–4.0 ppm for -CH₂OH and δ ~1.8–2.2 ppm for -SH, though the thiol proton may exchange in D₂O). The 4-chlorophenyl group shows aromatic protons as a doublet (δ ~7.2–7.4 ppm) .

- ¹³C NMR : Signals for the benzylic carbon (~35–40 ppm) and the chlorophenyl carbons (~125–135 ppm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate sensitivity to oxidation; storage under inert atmosphere (N₂/Ar) at 4°C is recommended. Hydrolytic stability in aqueous media depends on pH, with degradation observed under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed, particularly when modifying the thioether or hydroxyl groups?

Regioselective functionalization requires protecting group strategies. For example, protecting the -OH group with tert-butyldimethylsilyl (TBS) chloride before introducing substituents at the sulfur atom. Catalytic systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity in biphasic reactions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What analytical challenges arise when resolving spectral overlaps in complex derivatives, and how can they be mitigated?

Overlapping signals in NMR (e.g., aromatic protons in substituted derivatives) can be resolved using advanced techniques:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates ¹H-¹³C signals .

- LC-MS/MS : Differentiates isomers via fragmentation patterns .

- Dynamic NMR : Resolves conformational exchange broadening by varying temperature .

Q. What computational methods are suitable for predicting the biological activity or reactivity of this compound?

- Molecular Docking : Screens binding affinity to target proteins (e.g., enzymes with thioester domains) using AutoDock Vina .

- QSAR Models : Relate substituent effects (e.g., Hammett σ constants for the chlorophenyl group) to antibacterial activity .

- MD Simulations : Assess membrane permeability by calculating logP and polar surface area .

Methodological Considerations

Q. How can researchers validate the purity of synthesized batches, and what impurities are commonly observed?

- HPLC-PDA : Detects impurities at trace levels (≥0.1%) using a C18 column and gradient elution (water/acetonitrile) .

- Elemental Analysis : Confirms stoichiometry (C, H, S, Cl) with ≤0.3% deviation . Common impurities include unreacted 4-chlorobenzyl chloride and oxidation byproducts (e.g., sulfoxides), identifiable via LC-MS .

Q. What safety protocols are critical when handling this compound, given its structural features?

- Use PPE (gloves, goggles) due to potential skin/eye irritation from thiols .

- Work in a fume hood to avoid inhalation of volatile byproducts .

- Neutralize waste with dilute NaOH before disposal to prevent thiol oxidation to hazardous disulfides .

Future Research Directions

- Biocatalytic Synthesis : Explore enzymatic routes (e.g., lipase-catalyzed thioesterification) for greener production .

- Structure-Activity Relationships (SAR) : Systematically modify the chlorophenyl or ethanol moieties to enhance antimicrobial efficacy .

- Environmental Impact Studies : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.